Product packaging for Copper;titanium(Cat. No.:CAS No. 12019-62-4)

Copper;titanium

Cat. No.: B14718268
CAS No.: 12019-62-4
M. Wt: 286.37 g/mol
InChI Key: DRGZCVNOPLELSW-UHFFFAOYSA-N
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Description

Copper;Titanium (Cu-Ti) alloys are advanced biomaterials with significant research value, primarily for developing antibacterial implants and bone regeneration scaffolds. Incorporating copper into titanium matrices, such as cp-Ti (commercially pure titanium) or Ti-6Al-4V, creates materials with intrinsic antibacterial capacity against bacteria commonly present in the oral cavity and on implant surfaces . Studies demonstrate that Ti-Cu alloys with copper content exceeding 4 wt% can achieve a bacterial reduction greater than 90% against pathogens like S. aureus and E. coli . The mechanism of action is attributed to the sustained release of copper ions (Cu²⁺), which possess potent bactericidal effects . Beyond their antimicrobial properties, Cu-Ti alloys exhibit promising osteogenic (bone-forming) and pro-angiogenic activity, crucial for successful integration and healing . Research indicates that specific compositions, such as Ti-6Cu, optimally promote osteoblast proliferation and upregulate osteogenic genes (Alp, Col-1), while also modulating immune response by upregulating anti-inflammatory factors (Il-10) . These alloys can be fabricated using modern techniques like Selective Laser Melting (SLM) for 3D-printed, patient-specific medical devices such as guided bone regeneration (GBR) meshes . The microstructure, often featuring Ti₂Cu precipitates within an α-Ti matrix, contributes to enhanced wear and corrosion resistance compared to pure titanium, making it suitable for the demanding environment of biomedical implants . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cu3Ti2 B14718268 Copper;titanium CAS No. 12019-62-4

Properties

CAS No.

12019-62-4

Molecular Formula

Cu3Ti2

Molecular Weight

286.37 g/mol

IUPAC Name

copper;titanium

InChI

InChI=1S/3Cu.2Ti

InChI Key

DRGZCVNOPLELSW-UHFFFAOYSA-N

Canonical SMILES

[Ti].[Ti].[Cu].[Cu].[Cu]

Origin of Product

United States

Synthesis and Fabrication Methodologies for Copper Titanium Compounds

Advanced Powder Metallurgy Routes

Powder metallurgy offers a versatile and effective approach for the fabrication of copper-titanium (Cu-Ti) compounds, enabling precise control over microstructure and properties. By consolidating powders, these methods can produce materials with tailored characteristics suitable for a range of advanced applications.

Spark Plasma Sintering (SPS) for Copper-Titanium Composites

Spark Plasma Sintering (SPS) is an advanced powder metallurgy technique that utilizes pulsed direct current and uniaxial pressure to achieve rapid densification of powders at lower temperatures and shorter holding times compared to conventional methods. This process is particularly effective in fabricating high-density Cu-Ti composites while minimizing grain growth. njtd.com.ng

In a typical SPS process for Cu-Ti composites, blended copper and titanium powders are loaded into a graphite (B72142) die. The system is then evacuated before applying a pulsed DC voltage and a uniaxial pressure. The combined effect of the electric current and pressure promotes rapid heating and sintering of the powder compact. For instance, Cu-Ti composites have been successfully fabricated at a sintering temperature of 850°C with a heating rate of 30°C/min under a pressure of 40 MPa, achieving relative densities exceeding 99%. researchgate.net

Research has shown that the addition of titanium to the copper matrix significantly influences the final properties of the sintered composite. As the titanium content increases, there is a notable decrease in the crystallite size of the copper matrix, which in turn enhances the mechanical properties. researchgate.net The formation of intermetallic phases, such as Cu₃Ti, is observed at higher titanium concentrations (typically 4 wt.% and above), which further affects the material's thermal and mechanical behavior. researchgate.net

Titanium Content (wt.%)Relative Density (%)Vickers Hardness ( kg/mm ²)Thermal Conductivity (W/m·K)Crystallite Size (nm)
0.3>9960.19262.7466.63
0.5>99---
1>99---
2>99---
4>99---
6>99---
8>99205.2046.1022.43

Data compiled from a study on Cu-Ti composites fabricated by spark plasma sintering. researchgate.net

Mechanical Alloying and High-Energy Ball Milling for Copper-Titanium Nanocomposites

Mechanical alloying (MA) and high-energy ball milling are solid-state powder processing techniques that involve the repeated welding, fracturing, and re-welding of powder particles in a high-energy mill. semanticscholar.orgresearchgate.net These methods are highly effective for producing nanocomposite materials with refined microstructures and enhanced properties.

In the fabrication of Cu-Ti nanocomposites, elemental copper and titanium powders are subjected to intense mechanical action within the milling vial. This process leads to severe plastic deformation of the powder particles, resulting in grain refinement and the formation of a supersaturated solid solution or finely dispersed intermetallic phases. The milling parameters, such as milling time, speed, and ball-to-powder ratio, are critical in determining the final microstructure and properties of the nanocomposite. For example, Cu-Ti nanocomposites have been synthesized using a ball-to-powder weight ratio of 15:1 at a vial speed of 350 rpm for 90 hours under an argon atmosphere. ije.ir

Studies have demonstrated that increasing the titanium content in the Cu-Ti system during mechanical alloying leads to a decrease in crystallite size and an increase in internal strain and lattice parameter. ije.ir This microstructural evolution directly impacts the mechanical and electrical properties of the resulting nanocomposites.

Titanium Content (wt.%)Microhardness (Vickers)Electrical Resistance (Ω)
1-0.36
3--
6312-

Data from a study on Cu-Ti nanocomposites synthesized via ball milling. ije.ir

Hot Pressing Techniques for Copper-Titanium Materials

Hot pressing is a powder metallurgy process that involves the simultaneous application of heat and pressure to a powder compact to achieve densification. powdermetallurgy.comwikipedia.org This technique is suitable for fabricating dense Cu-Ti materials with controlled microstructure and improved mechanical properties. The process is typically carried out in a protective atmosphere to prevent oxidation of the metallic powders. powdermetallurgy.com

The hot pressing process for Cu-Ti materials would involve placing the blended powders into a die, which is then heated to a specific temperature while a uniaxial pressure is applied. powdermetallurgy.com The combination of heat and pressure facilitates the diffusion and bonding between the copper and titanium particles, leading to a dense final product. powdermetallurgy.com The applied pressures can be up to 50 MPa. wikipedia.orgkindle-tech.com This method is advantageous for producing materials with low porosity and fine grain structures. powdermetallurgy.com

Conventional Sintering Processes for Copper-Titanium Systems

Conventional sintering, often referred to as press-and-sinter, is a widely used powder metallurgy technique. For Cu-Ti systems, this process would involve the initial compaction of blended copper and titanium powders at room temperature to form a "green" compact, followed by heating the compact in a controlled atmosphere furnace to a temperature below the melting point of the constituent metals. hoganas.com

During the sintering process, atomic diffusion occurs, leading to the formation of necks between the powder particles and subsequent densification of the material. The sintering temperature and time are critical parameters that influence the final density, microstructure, and properties of the Cu-Ti component. For titanium and its alloys, sintering is typically carried out at temperatures ranging from 700 to 1350°C in an inert argon atmosphere. researchgate.net The oxide layer on titanium particles can diffuse into the bulk metal at temperatures above 550°C, which has a minimal effect on the sintering process. researchgate.net

Additive Manufacturing Strategies for Copper-Titanium Alloys

Additive manufacturing, also known as 3D printing, has emerged as a transformative approach for fabricating complex metallic components directly from digital models. Laser-based additive manufacturing techniques are particularly promising for processing copper-titanium alloys.

Laser-Based Additive Manufacturing (e.g., Laser-Powder-Bed Fusion, Laser Surface Engineering) of Copper-Titanium

Laser-Powder-Bed Fusion (LPBF) is an additive manufacturing process that uses a high-power laser to selectively melt and fuse metallic powders layer by layer. wlt.de This technique allows for the in-situ alloying of elemental powder blends, providing a cost-effective method for producing customized Cu-Ti alloys. wlt.de In a typical LPBF process for Cu-Ti, a blend of copper and titanium powders is spread in a thin layer, and a focused laser beam selectively melts the powder according to a CAD model. This process is repeated layer by layer to build a three-dimensional part. Research has demonstrated the feasibility of processing Cu-Ti powder blends with titanium shares of 5 wt.% and 10 wt.% to achieve samples with a residual porosity of 1% or less. wlt.de

Laser Surface Engineering, another laser-based technique, modifies the surface properties of a material. Laser surface alloying (LSA) can be used to create a Cu-Ti alloyed layer on a copper substrate by melting a pre-placed titanium powder with the underlying copper. This process can significantly enhance the surface hardness and wear resistance due to the formation of intermetallic phases such as Cu₃Ti₂. researchgate.net Studies have shown that LSA of copper with titanium can increase the surface hardness to values as high as 661 HV₀.₂. researchgate.netpolyu.edu.hk

Ti Content (wt.%)Average Hardness (HV₀.₂)
70661

Data from a study on laser surface alloying of copper with titanium. researchgate.netpolyu.edu.hk

The addition of copper to titanium alloys fabricated by LPBF has also been shown to improve the mechanical properties by refining the microstructure. For instance, a Ti-5Cu alloy produced by LPBF exhibited a high tensile strength of 940-1020 MPa and an excellent elongation of 13%-16%. jmst.org

Electron Beam Additive Manufacturing (EBAM) of Copper-Titanium Alloys

Electron Beam Additive Manufacturing (EBAM) is a powder bed fusion technique that utilizes a high-energy electron beam to melt and fuse metallic powder, layer by layer, to create three-dimensional objects. This process is conducted under a vacuum, which prevents contamination and makes it particularly suitable for reactive materials like titanium and its alloys. In the context of copper-titanium alloys, EBAM offers the capability to fabricate complex geometries and functionally graded materials by precisely controlling the composition and microstructure.

Research has demonstrated the successful fabrication of Ti-6Al-4V alloys with varying copper content using a dual wire-feed EBAM system. researchgate.net This method allows for the simultaneous feeding of two different metal wires into the molten pool, enabling the creation of custom alloy compositions. sciaky.com The introduction of copper into the Ti-6Al-4V matrix has been shown to have a significant impact on the resulting microstructure and properties.

Key findings from the EBAM of Ti-6Al-4V/Cu alloys include:

Microstructural Refinement: Increasing the copper content from 0.6 to 9.7 wt% leads to a refinement of the primary β-Ti grains. researchgate.net This is attributed to the effect of constitutional undercooling, which promotes the nucleation of new grains.

Grain Morphology Transition: A transition from columnar to equiaxed grains is observed with higher copper concentrations. researchgate.net This change in grain structure can influence the mechanical properties of the final component.

The ability to tailor the microstructure and, consequently, the material properties through compositional control makes EBAM a promising technology for producing advanced copper-titanium components for various applications.

Table 1: Effect of Copper Content on Ti-6Al-4V Alloys Fabricated by EBAM

Copper Content (wt%)Primary Grain StructureGrain Morphology
0.6CoarseColumnar
9.7RefinedEquiaxed

Ultrasonic Additive Manufacturing (UAM) for Copper-Titanium Structures

Ultrasonic Additive Manufacturing (UAM) is a solid-state additive manufacturing process that joins thin metal foils together using ultrasonic vibrations under pressure. mdpi.com This technique operates at low temperatures, typically below half the melting temperature of the constituent metals, which is a key advantage when joining dissimilar materials like copper and titanium. wpmucdn.com The process avoids the formation of brittle intermetallic compounds that can be detrimental to the mechanical integrity of the bond.

The UAM process involves the following steps:

A thin metal foil is placed on a substrate.

A sonotrode applies pressure and ultrasonic vibrations (typically at 20 kHz) to the foil. mdpi.com

The vibrations break up surface oxides and create a solid-state metallurgical bond between the foil and the underlying layer. fabrisonic.com

This process is repeated layer by layer to build up a three-dimensional part. fabrisonic.com

CNC machining can be integrated to create complex internal and external features. mdpi.comfabrisonic.com

A significant application of UAM is the fabrication of multi-material structures. Research has demonstrated the successful joining of aluminum and titanium using a high-power 9 kW UAM system. mdpi.com This capability extends to the creation of copper-titanium laminar metal composites, leveraging the low-temperature nature of the process to prevent undesirable interfacial reactions. mdpi.com

Table 2: Key Parameters and Capabilities of Ultrasonic Additive Manufacturing (UAM)

ParameterDescription
Process TypeSolid-state, layer-by-layer foil joining
Bonding MechanismUltrasonic vibrations and pressure
Operating TemperatureLow, typically < 50% of material's melting point wpmucdn.com
Vibration FrequencyNominally 20 kHz mdpi.com
Suitable MaterialsAluminum, copper, stainless steel, titanium youtube.com
Key AdvantageJoining of dissimilar metals without significant intermetallic formation wpmucdn.com

Thin Film Deposition and Growth Techniques

Physical Vapor Deposition (PVD) of Copper-Titanium Intermetallic Coatings

Physical Vapor Deposition (PVD) encompasses a variety of vacuum deposition methods used to produce thin films and coatings. wikipedia.org The process involves the transition of a material from a condensed phase to a vapor phase and then back to a thin film condensed phase on a substrate. wikipedia.org Common PVD techniques include sputtering and evaporation. wikipedia.org For copper-titanium systems, PVD is utilized to create intermetallic compound coatings that can enhance the surface properties of a substrate.

One approach to forming Ti-Cu intermetallic coatings involves the PVD of titanium onto a copper substrate, followed by a diffusion annealing treatment. researchgate.net This process results in the formation of distinct layers of intermetallic compounds.

A study on the PVD of titanium on oxygen-free high-conductivity (OFHC) copper followed by annealing revealed the formation of a multi-layered coating:

Outermost Layer: Comprised of α-Ti and Ti2Cu. researchgate.net

Intermediate Layer: Consisting of TiCu4. researchgate.net

Innermost Layer: A solid solution of titanium in copper. researchgate.net

These intermetallic coatings have been shown to significantly increase the microhardness of the copper substrate. researchgate.net The hardness of the intermetallic layer can be up to seven times greater than that of the base copper. researchgate.net

Table 3: Microstructure of PVD Copper-Titanium Intermetallic Coatings after Diffusion Annealing

LayerComposition
Outermostα-Ti and Ti2Cu researchgate.net
IntermediateTiCu4 researchgate.net
InnermostSolid solution of Ti in Cu researchgate.net

Reactive Magnetron Sputtering for (Ti,Cu)Ox Thin Films

Reactive magnetron sputtering is a PVD technique where the sputtering process is carried out in a reactive gas atmosphere, such as oxygen or nitrogen, to deposit compound thin films. In this process, a target material (e.g., titanium) is bombarded with energetic ions from a plasma, causing atoms to be ejected. youtube.com These sputtered atoms then react with the gas in the chamber to form a compound that is deposited on the substrate.

This technique is widely used for the deposition of titanium oxide (TiOx) films. researchgate.net The properties of the deposited films are highly dependent on the sputtering conditions, particularly the partial pressure of the reactive gas. By controlling parameters such as the oxygen flow rate, it is possible to tune the stoichiometry and crystal structure of the resulting TiOx films. researchgate.net

While the provided search results focus primarily on the reactive magnetron sputtering of titanium oxides, the principles of this technique can be extended to the deposition of mixed-oxide thin films, such as (Ti,Cu)Ox, by using a titanium-copper target or co-sputtering from separate titanium and copper targets in an oxygen-containing atmosphere. The relative sputtering rates of titanium and copper and the oxygen partial pressure would be critical parameters in controlling the composition and properties of the resulting (Ti,Cu)Ox thin films.

Table 4: General Parameters in Reactive Magnetron Sputtering of Metal Oxides

ParameterInfluence on Film Properties
Target MaterialDetermines the metallic component of the oxide film
Reactive Gas (e.g., Oxygen)Reacts with sputtered metal atoms to form the oxide
Gas Flow Rate/Partial PressureAffects the stoichiometry and deposition rate researchgate.net
Sputtering Power/CurrentInfluences the deposition rate and film structure
Substrate TemperatureCan affect the crystallinity and microstructure of the film

Metal Organic Chemical Vapor Deposition (MOCVD) for Copper-Titanium Oxide (Cu-Ti-O) Thin Films

Metal Organic Chemical Vapor Deposition (MOCVD) is a chemical vapor deposition technique that uses metalorganic precursors to deposit high-quality thin films of various materials, including complex oxides. uh.edu In this process, volatile metalorganic compounds are transported in a carrier gas to a reaction chamber where they decompose on a heated substrate to form the desired film.

The synthesis of copper-titanium oxide (Cu-Ti-O) thin films via MOCVD has been successfully demonstrated using a single solid source precursor, copper titanium acetylacetonate (B107027) (Cu[Ti(C5H7O2)3]). researchgate.net This approach simplifies the delivery of multiple metallic species to the substrate.

In a specific study, Cu-Ti-O thin films were deposited at a temperature of 420°C. researchgate.net The resulting films were characterized to determine their physical, optical, and electrical properties.

Key findings for MOCVD-deposited Cu-Ti-O thin films include:

Film Thickness: A thickness of 101.236 nm was achieved. researchgate.net

Structure: The films were found to be amorphous with an average grain size of approximately 1 µm. researchgate.net

Optical Properties: The absorption edge was observed at 918 nm, corresponding to a direct energy band gap of 1.35 eV. researchgate.net

Electrical Properties: The resistivity, sheet resistance, and conductivity were measured to be 3.43 × 10⁻¹ Ω·cm, 3.39 × 10⁶ Ω/square, and 2.91 (Ω·cm)⁻¹, respectively. researchgate.net

Table 5: Properties of MOCVD-Deposited Copper-Titanium Oxide Thin Films

PropertyValue
Deposition Temperature420°C researchgate.net
PrecursorCopper titanium acetylacetonate researchgate.net
Film Thickness101.236 nm researchgate.net
StructureAmorphous researchgate.net
Average Grain Size~1 µm researchgate.net
Direct Energy Band Gap1.35 eV researchgate.net
Resistivity3.43 × 10⁻¹ Ω·cm researchgate.net
Conductivity2.91 (Ω·cm)⁻¹ researchgate.net

Sol-Gel Dip Coating for Copper-Titanium Oxide Thin Films

The sol-gel dip coating method is a wet chemical technique used for the fabrication of thin films. It involves the withdrawal of a substrate from a sol—a colloidal suspension of solid particles in a liquid—at a constant speed. unm.edu As the substrate is pulled out, a thin layer of the sol adheres to its surface. Subsequent heat treatment, or annealing, is typically required to densify the film and form the desired crystalline phase.

This method is a cost-effective and versatile way to produce metal oxide films. ekb.eg The microstructure of the deposited film can be tailored by controlling various parameters such as the composition of the sol, the withdrawal speed, and the annealing temperature. unm.edu

While the direct synthesis of copper-titanium oxide thin films via a single sol-gel process is not explicitly detailed in the provided search results, the method has been extensively used for the separate preparation of both copper oxide (CuO and Cu2O) and titanium dioxide (TiO2) thin films. ekb.egresearchgate.netaip.org For instance, copper oxide films have been prepared from a methanolic solution of cupric chloride, with the final phase (Cu2O or CuO) being dependent on the baking temperature. researchgate.net Similarly, TiO2 films have been produced using the sol-gel dip-coating method to create superamphiphobic surfaces on titanium substrates. bohrium.com

The fabrication of copper-titanium oxide thin films using this technique would likely involve the preparation of a mixed sol containing both copper and titanium precursors. The ratio of these precursors in the sol and the subsequent annealing conditions would be critical in determining the final composition and properties of the film.

Table 6: Typical Parameters in Sol-Gel Dip Coating of Metal Oxide Films

ParameterDescription
PrecursorsMetal salts or alkoxides (e.g., cupric chloride, titanium alkoxides) ekb.egresearchgate.net
SolventTypically an alcohol (e.g., methanol) researchgate.net
AdditivesSurfactants or chelating agents to control agglomeration (e.g., polyethylene (B3416737) glycol) ekb.eg
Withdrawal SpeedAffects the film thickness unm.edu
Baking/Annealing TemperatureDetermines the final crystalline phase and density of the film researchgate.net

Bulk Synthesis and Alloying Approaches

Bulk synthesis methods are employed to produce monolithic copper-titanium alloys and intermetallic compounds. These techniques are fundamental for applications requiring substantial amounts of the material with uniform properties throughout.

Reactive sintering is a powder metallurgy technique that utilizes exothermic reactions between elemental powders to form intermetallic compounds. In the case of copper-titanium, a mixture of copper and titanium powders is pressed into a compact, known as a green body, and then heated in a controlled atmosphere. The process initiates a chemical reaction between the constituents, leading to the in-situ formation of various copper-titanium intermetallic phases.

Research into the fabrication of Cu-Ti composites through powder metallurgy has demonstrated that sintering a pressed mixture of copper and titanium powders at 880°C for 6 hours in a dissociated ammonia (B1221849) atmosphere results in the formation of a range of intermetallic compounds. pan.pl Microstructural analysis of the sintered products confirmed the presence of phases such as TiCu, TiCu₂, Ti₂Cu₃, Ti₃Cu₄, and TiCu₄. pan.pl The introduction of titanium particles into the copper matrix and the subsequent formation of these hard intermetallic phases lead to a significant increase in the material's hardness. pan.pl

Another study investigated the reactive sintering of a metallothermal mixture of titanium and copper oxide (CuO) powders. tsc.ru This system is characterized by highly exothermic reactions. Experimental results showed that at a heating temperature of 650°C, diffusion-reaction processes begin, leading to the decomposition of copper oxide. tsc.ru As the temperature increases to 800°C, a thermal explosion can occur, resulting in a heterogeneous product containing oxides (TiO, Cu₂O, TiO₂, Ti₂O₃), pure copper, and the intermetallic phase Cu₃Ti₂. tsc.ru

The properties of the resulting composites are highly dependent on the initial composition and the sintering parameters.

Table 1: Influence of Titanium Content on the Properties of Sintered Cu-Ti Composites

Composition (wt. % Ti)Sintering Temperature (°C)Sintering Time (hours)Resulting Intermetallic PhasesHardness (HB)
2.58806TiCu, TiCu₂, Ti₂Cu₃, Ti₃Cu₄, TiCu₄Data Not Provided
5.08806TiCu, TiCu₂, Ti₂Cu₃, Ti₃Cu₄, TiCu₄Data Not Provided
7.58806TiCu, TiCu₂, Ti₂Cu₃, Ti₃Cu₄, TiCu₄Data Not Provided
10.08806TiCu, TiCu₂, Ti₂Cu₃, Ti₃Cu₄, TiCu₄93.28 ± 1.8
Pure Cu8806N/A~37

Arc melting is a widely used technique for producing high-purity metallic alloys, particularly those containing reactive elements like titanium. nih.gov The process involves melting the constituent metals, in this case, copper and titanium, using an electric arc generated between an electrode and the raw material inside a water-cooled copper crucible. This is typically carried out under a vacuum or an inert gas atmosphere to prevent contamination and oxidation. researchgate.net

To ensure a homogeneous composition, the resulting alloy ingot is often flipped and remelted multiple times. pan.pl This method is advantageous as it avoids contact between the molten alloy and a ceramic crucible, which could introduce impurities. researchgate.net Arc melting has been successfully employed to prepare as-cast Ti-Cu alloys for research into their mechanical and antimicrobial properties. nih.gov For instance, Ti-Cu alloys prepared by arc melting have shown improved hardness and mechanical strength compared to pure titanium. nih.gov The properties of these alloys can be further tailored through subsequent heat treatments. nih.gov

Table 2: Properties of Arc-Melted Ti-Cu Alloy After Heat Treatment

Alloy ConditionHardnessCorrosion ResistanceMechanical Strength
As-castHighLower than pure TiHigh
Thermal Treatment (900°C for 2h)ImprovedImprovedImproved
Thermal Treatment (900°C/2h + 400°C/12h)Further ImprovedFurther ImprovedFurther Improved

High-temperature pressing is another powder metallurgy-based method for synthesizing bulk intermetallic materials. mdpi.com This process involves the simultaneous application of high temperature and pressure to a powder mixture. The pressure facilitates the consolidation of the powder compact, while the high temperature promotes diffusion and reaction between the copper and titanium particles, leading to the formation of dense intermetallic compounds.

This technique is recognized as a viable method for producing titanium and copper alloys, especially since conventional melt mixing can be challenging due to the significant differences in the melting points and densities of the two elements. mdpi.com Spark plasma sintering (SPS), a form of high-temperature pressing that uses pulsed electrical current to rapidly heat the sample, has been used to synthesize Ti-Cu alloys with a 50/50 atomic percentage. mdpi.com Studies have shown that sintering at temperatures of 800°C and 900°C results in multiphase alloys containing CuTi₂, CuTi, as well as residual copper and titanium. The sample sintered at 800°C also showed the presence of the Cu₄Ti₃ phase. mdpi.com

Diffusion annealing is a solid-state method used to form intermetallic layers at the interface of two different metals. In the context of copper and titanium, this typically involves depositing a thin film of one metal onto a substrate of the other, followed by a heat treatment (annealing). During annealing, atomic diffusion occurs across the interface, leading to the sequential formation of various intermetallic phases.

One approach involves producing Ti-Cu intermetallic compounds on an oxygen-free high-conductivity (OFHC) copper substrate by first applying a titanium coating via physical vapor deposition (PVD), followed by diffusion annealing. researchgate.net Microstructural analysis of the resulting coating revealed a multi-layered structure. The outermost layer contained α-Ti and Ti₂Cu, the intermediate layer consisted of TiCu₄, and the innermost layer was a solid solution. researchgate.net The formation of these intermetallic layers significantly increases the surface hardness, with the intermetallic layer being about seven times harder than the copper substrate. researchgate.net

Studies on Ti-Cu thin film bilayer samples annealed between 300–475°C have shown that the first intermetallic compound to form is TiCu, followed by the formation of TiCu₃. dntb.gov.ua The growth of these compound layers follows a parabolic relationship with time, indicating a diffusion-controlled process. dntb.gov.ua

Table 3: Intermetallic Phases Formed by Diffusion Annealing of Ti on Cu Substrate

LayerIdentified PhasesRelative Hardness Increase (vs. Cu substrate)
Outermostα-Ti, Ti₂Cu~7x
IntermediateTiCu₄
InnermostSolid Solution~3x

Laser surface alloying (LSA) is a surface modification technique that uses a high-energy laser beam to melt a thin layer of a substrate material along with a pre-placed alloying element. In this case, titanium powder is applied to a copper substrate, and a laser is used to rapidly melt and mix the two, creating a surface alloy upon solidification. researchgate.net This process allows for the formation of a metallurgical bond between the alloyed layer and the substrate, resulting in significantly enhanced surface properties. nih.gov

The LSA of commercially pure copper with titanium powder leads to the formation of a surface layer with distinct zones: a re-melting zone (RZ), a diffusion zone (DZ), and a heat-affected zone (HAZ). nih.govresearchgate.net The rapid cooling rates inherent to the process result in a fine-grained microstructure and the formation of intermetallic phases, such as Cu₃Ti₂. nih.gov The presence of these hard intermetallic compounds dramatically increases the surface hardness and improves wear resistance. researchgate.netnih.gov Research has shown that laser alloying of copper with titanium powder can increase the surface hardness by over 350 HV and significantly reduce abrasive wear. nih.gov The electrical sliding wear resistance of laser-alloyed samples has been shown to be enhanced by three orders of magnitude compared to pure copper. researchgate.netpolyu.edu.hk

Table 4: Comparison of Surface Properties Before and After Laser Surface Alloying of Copper with Titanium

PropertyPure CopperCopper Alloyed with TitaniumImprovement Factor
Hardness Increase (HV)Base+ 356.82Significant
Average Abrasive Surface (µm²)683.9360.3~1.9x reduction in wear
Electrical Sliding Wear ResistanceBaseEnhanced by 3 orders of magnitude1000x

Advanced Characterization Techniques for Copper Titanium Materials

Structural and Morphological Analysis

Structural and morphological analysis of Cu-Ti materials involves a suite of advanced techniques to determine their crystal structure, microstructure, and surface features. These methods are crucial for quality control, failure analysis, and the development of new alloys and composites with tailored properties.

X-ray Diffraction (XRD) is a powerful, non-destructive technique routinely used for the characterization of crystalline materials like copper-titanium alloys. researchgate.net By directing an X-ray beam at a sample and measuring the scattered intensity as a function of the outgoing angle, a unique diffraction pattern is generated. researchpublish.com This pattern serves as a fingerprint for the crystalline phases present, allowing for their identification by comparing the peak positions to standard databases. researchpublish.comxray.cz

In Cu-Ti systems, XRD is critical for identifying the various intermetallic compounds and solid solution phases that can form, such as CuTi, CuTi₂, and others, depending on the composition and processing conditions. researchgate.net The technique is sensitive to crystalline phases, and its output can be complemented with other methods like microscopy for a full material characterization, especially in complex alloys. researchgate.net

Beyond phase identification, XRD provides quantitative information about the crystal structure. The broadening of diffraction peaks is inversely related to the size of the coherent diffracting domains, known as crystallites. The average crystallite size can be calculated using the Scherrer equation:

d = Kλ / (βcosθ) hrpub.org

Where:

d is the mean crystallite size.

K is the Scherrer constant (typically ~0.9).

λ is the X-ray wavelength.

β is the full width at half the maximum intensity (FWHM) of the diffraction peak.

θ is the Bragg angle. hrpub.org

This analysis is vital for understanding the influence of processing parameters on the grain structure and, consequently, the mechanical properties of Cu-Ti materials.

Table 1: XRD Analysis of Crystalline Phases in a Copper-Titanium Sample

2θ Angle (Degrees) Identified Phase Crystal System Lattice Parameters (Å) Average Crystallite Size (nm)
38.5 α-Ti Hexagonal a=2.95, c=4.68 45
42.1 CuTi Tetragonal a=3.12, c=5.14 52
43.3 α-Cu FCC a=3.61 60
61.3 CuTi₂ Tetragonal a=3.14, c=9.89 38

Scanning Electron Microscopy (SEM) is an indispensable tool for studying the microstructure and surface morphology of materials. azooptics.comresearchgate.net It operates by scanning a sample with a focused beam of electrons, which interact with the atoms in the material to produce various signals. azooptics.com These signals are collected to form high-resolution images that reveal information about the sample's surface topography and composition. azooptics.com

For Cu-Ti materials, SEM analysis provides detailed visualization of:

Grain Structure: The size, shape, and distribution of grains within the alloy or composite. scirp.org

Phase Distribution: The arrangement and morphology of different phases, such as the copper matrix and titanium reinforcements, or various intermetallic phases. scirp.orgsemanticscholar.org

Porosity and Defects: The presence of pores, micro-cracks, and other defects that can influence mechanical properties.

Fracture Surfaces: Analysis of fracture surfaces (fractography) helps in understanding the failure mechanisms of the material.

Modern SEMs can achieve resolutions of less than 1 nm, bridging the gap between optical microscopy and transmission electron microscopy. azooptics.com The technique is valued for its versatility, relatively simple sample preparation for many applications, and the speed at which data can be acquired. azooptics.com

Table 2: Microstructural Features of a Ti-Cu Composite Observed by SEM

Feature Description Average Size Observation Notes
Titanium Grains Equiaxed grains with well-defined boundaries. 25 µm Grains show evidence of some plastic deformation.
Copper Matrix Surrounds the titanium grains. N/A Appears as a continuous phase.
Interfacial Zone A distinct reaction layer is visible between Ti and Cu. ~2 µm thick Suggests the formation of intermetallic compounds.
Porosity Small, isolated pores observed. < 1 µm Low overall porosity noted in the sample.

Energy Dispersive X-ray Spectroscopy (EDS, also known as EDX) is an analytical technique that is almost always coupled with a scanning electron microscope. advancedmicroanalytical.com It is used for the elemental analysis or chemical characterization of a sample. nanoscience.com When the electron beam from the SEM strikes the sample, it excites electrons in the atoms, causing them to emit X-rays. americantestingservices.com The energy of these X-rays is characteristic of the element from which they were emitted. advancedmicroanalytical.com

By collecting and analyzing the energy spectrum of these emitted X-rays, EDS can:

Determine Elemental Composition: Identify the elements present in a specific area of the sample.

Provide Quantitative Analysis: Estimate the relative abundance of each element.

Generate Elemental Maps: By scanning the electron beam across the sample surface, EDS can create two-dimensional maps showing the spatial distribution of copper, titanium, and any other elements present. advancedmicroanalytical.comnanoscience.com This is particularly useful for visualizing phase segregation, the composition of precipitates, and the distribution of elements across interfaces. scirp.org

In the study of Cu-Ti materials, EDS mapping is crucial for confirming the composition of different phases observed in SEM images and for analyzing the diffusion zones between copper and titanium. scirp.org

Table 3: Example EDS Point Analysis of Different Phases in a Ti-Cu Diffusion Bonded Joint

Analysis Point Location Ti (Weight %) Cu (Weight %) Identified Phase
Center of Ti Plate 99.5 0.5 Titanium (Grade 2)
Center of Cu Plate 1.2 98.8 Copper
Interface Zone 1 66.2 33.8 CuTi₂
Interface Zone 2 49.8 50.2 CuTi

Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, making it an essential tool for characterizing the internal structure of materials at the nanoscale. acs.org In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. acs.orgstruers.com An image is formed from the electrons that are transmitted, which is then magnified and focused onto an imaging device.

TEM is indispensable for the detailed structural analysis of Cu-Ti alloys, enabling the observation of:

Nanocrystals: Direct visualization of the size, shape, and crystallinity of individual nanoparticles. researchgate.net

Crystal Defects: Imaging of dislocations, stacking faults, and twins, which govern the mechanical behavior of the alloys.

Grain Boundaries: High-resolution imaging of the atomic structure of grain boundaries.

Precipitates: Identification and characterization of nanoscale precipitates that form during heat treatment.

Furthermore, techniques such as Selected Area Electron Diffraction (SAED) within the TEM can provide crystallographic information from specific nanoscale regions, helping to identify the crystal structure of different phases and their orientation relationships. researchgate.net

Table 4: Nanoscale Features in a Cu-Ti Alloy Identified by TEM

Feature Average Size Description Technique Used
Nanocrystallites 15 nm Uniformly distributed, highly crystalline particles. High-Resolution TEM (HR-TEM)
Dislocations N/A Observed within larger grains, indicating plastic strain. Bright-Field TEM
Interphase Boundary ~5 nm Sharp, coherent boundary between Cu and Ti-rich phases. HR-TEM
SAED Pattern N/A Confirmed the presence of face-centered cubic (FCC) Cu and hexagonal close-packed (HCP) Ti phases. Selected Area Electron Diffraction

Optical Microscopy (OM), also known as light microscopy, is a fundamental and widely used technique in metallography for examining the microstructure of materials. ljmu.ac.ukacta-microscopica.org It provides a macroscopic overview of the sample, revealing features such as grain size, phase distribution, and the presence of inclusions or porosity at magnifications typically up to 1000x. struers.comacta-microscopica.org

Before examination, Cu-Ti composite samples must undergo a standard metallographic preparation procedure, which includes sectioning, mounting, grinding, polishing, and etching. Etching is a critical step where a chemical solution is used to selectively dissolve parts of the sample surface, enhancing the contrast between different microstructural features like grain boundaries and phases. ljmu.ac.ukmdpi.com

OM is particularly useful for:

Grain Size Measurement: Determining the average grain size according to standard methods.

Phase Quantification: Estimating the volume fraction of different phases present in the composite. mdpi.com

Defect Analysis: Identifying larger-scale defects such as cracks, voids, and segregation. researchgate.net

Table 5: Metallographic Observations of a Cu-5wt%Ti Composite via Optical Microscopy

Microstructural Feature Observation Magnification Etchant Used
Grain Structure Equiaxed grains of the copper matrix. 200x Kroll's Reagent
Ti Particle Distribution Titanium particles are relatively uniformly distributed. 100x Kroll's Reagent
Interfacial Reaction Darkened regions around Ti particles suggest an interfacial reaction. 500x Kroll's Reagent
Porosity Minimal porosity observed. 100x As-polished

Atomic Force Microscopy (AFM) is a very high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. nanoscientific.org It generates a three-dimensional topographical map of a surface by scanning a sharp mechanical probe over it. spectraresearch.com The forces between the probe tip and the sample surface cause the cantilever to deflect, and this deflection is measured to create the surface image. nanoscientific.org

AFM is exceptionally well-suited for characterizing the surface of thin films and coatings, where surface properties are paramount. spectraresearch.com For Cu-Ti thin films, AFM can provide quantitative data on:

Surface Roughness: Parameters such as the root mean square (RMS) roughness and average roughness can be precisely calculated from the topographical data. spectraresearch.commdpi.com

Film Morphology: The size, shape, and distribution of grains or clusters on the film surface can be visualized. mdpi.com

Defects: Surface defects like pinholes, scratches, or hillocks can be identified and quantified.

Film Growth Studies: AFM can be used to study the nucleation and growth modes of thin films by imaging the surface at different stages of deposition. spectraresearch.com

Compared to profilometry, AFM offers higher resolution, especially at the nanoscale, though it typically has a slower scanning speed. sciopen.comotago.ac.nz

Table 6: Surface Roughness Parameters of a Cu-Ti Thin Film Measured by AFM

Scan Area Arithmetical Mean Height (Sa) Root Mean Square Height (Sq) Maximum Peak Height (Sp) Maximum Valley Depth (Sv)
1 µm x 1 µm 1.2 nm 1.5 nm 5.8 nm 4.9 nm
5 µm x 5 µm 1.8 nm 2.2 nm 8.1 nm 7.3 nm
10 µm x 10 µm 2.5 nm 3.1 nm 12.4 nm 10.9 nm

Thermal Analysis Methods

Differential Thermal Analysis (DTA) for Phase Transformation Studies in Copper-Titanium

Differential Thermal Analysis (DTA) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. It works by monitoring the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. prom.st Endothermic or exothermic events in the sample, such as phase transitions, melting, or crystallization, result in a temperature difference that is recorded as a peak on a DTA curve. prom.st This method is instrumental in determining the temperatures at which these transformations occur.

In the study of copper-titanium alloys, DTA is crucial for mapping the phase diagram and understanding the stability of various intermetallic compounds. Research has shown that the Cu-Ti system contains several intermetallic phases, and their formation and transformation temperatures are critical to the alloy's properties. For instance, the Cu4Ti phase undergoes a polymorphic transformation; the tetragonal D1a phase is stable at lower temperatures (below approximately 500°C), while the orthorhombic Au4Zr-type structure is the equilibrium phase at higher temperatures. cmu.edutotalmateria.com

Detailed research findings from DTA studies on Cu-Ti and related alloys have provided specific transformation temperatures. For example, in a Cu-13.3Ti-3.8Zr (at. %) alloy, DTA has identified key transitions during solidification, starting with the initial liquid-to-solid transformation. nih.gov While this is a ternary alloy, it provides insight into the temperatures at which copper and titanium-containing phases form. A study on a 70Ag-28Cu-2Ti (wt%) filler alloy, which is relevant for brazing applications, identified a solidus temperature of 775 °C and a liquidus temperature of 795 °C.

Below is a data table summarizing key phase transformation temperatures in the Cu-Ti system identified through thermal analysis techniques.

Interactive Data Table: Phase Transformation Temperatures in Copper-Titanium Alloys

Composition (at. %)EventTemperature (°C)Reference
Cu-13.3Ti-3.8ZrLiquid → Liquid + (Cu)930.4 nih.gov
Cu-13.3Ti-3.8ZrLiquid + (Cu) → Liquid + (Cu) + Cu₅₁Zr₁₄876.1 nih.gov
70Ag-28Cu-2Ti (wt%)Solidus775
70Ag-28Cu-2Ti (wt%)Liquidus795
Cu-Ti (general)Polymorphic transformation of Cu₄Ti (D1a to Au₄Zr structure)~500 cmu.edutotalmateria.com

Thermogravimetry (TG) in Copper-Titanium Research

Thermogravimetry (TG), often used in conjunction with DTA, is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net This method is particularly useful for studying processes that involve mass gain or loss, such as oxidation, decomposition, or dehydration.

In the context of copper-titanium alloys, TG is primarily employed to investigate their high-temperature oxidation behavior. The oxidation resistance of these alloys is a critical factor for their application in high-temperature environments. researchgate.net TG studies have revealed that the oxidation of binary Ti-Cu alloys follows a non-ideal parabolic relationship, indicating that the growth of the oxide layer is diffusion-controlled. researchgate.net The rate of oxidation is significantly influenced by both temperature and the copper content of the alloy. researchgate.net Higher temperatures and higher copper concentrations lead to faster oxidation kinetics and the formation of thicker oxide scale layers. researchgate.net

Research has provided detailed quantitative data on the mass gain of various Ti-Cu alloys under different oxidation conditions. For example, after 312 hours of exposure, the mass gain of Ti-Cu alloys is substantially higher at 800°C compared to 600°C and 700°C. researchgate.net Furthermore, at a given temperature, alloys with a higher copper content exhibit a greater mass gain. researchgate.net The primary oxidation product is typically the stable TiO₂ rutile polymorph. researchgate.net

The following interactive data table presents the mass gain of different binary Ti-Cu alloys after 312 hours of isothermal oxidation at various temperatures.

Interactive Data Table: Mass Gain of Binary Ti-Cu Alloys after 312 hours of Isothermal Oxidation

Alloy Composition (wt. %)Oxidation Temperature (°C)Mass Gain (mg/cm²)Reference
Ti-0.5Cu6002.6 researchgate.net
Ti-5Cu6003.6 researchgate.net
Ti-0.5Cu7008.5 researchgate.net
Ti-5Cu70014.7 researchgate.net
Ti-0.5Cu80032.0 researchgate.net
Ti-5Cu80064.3 researchgate.net

In-situ and Dynamic Characterization

In-situ Synchrotron X-ray Diffraction for Dynamic Interactions in Copper-Titanium Processing

In-situ synchrotron X-ray diffraction (XRD) is a powerful technique for studying dynamic processes in materials, such as phase transformations and chemical reactions, in real-time. qub.ac.uk The high brilliance and flux of synchrotron radiation allow for very short acquisition times, making it possible to capture rapid changes in the crystal structure of a material during processing. scispace.com

In the field of copper-titanium materials, in-situ synchrotron XRD is invaluable for understanding the dynamic interactions that occur during processes like solidification, heat treatment, and laser processing. mdpi.comdesy.de For instance, studies on Ti-Cu alloys produced by laser directed energy deposition (L-DED) have utilized this technique to observe the in-situ formation of Ti₂Cu particles, which act as heterogeneous nucleation sites and influence the final microstructure. The ability to directly observe phase evolution provides critical data for validating thermodynamic and kinetic models and for optimizing processing parameters to achieve desired microstructures and properties.

The table below outlines the types of dynamic phenomena in Cu-Ti processing that can be investigated using in-situ synchrotron XRD and the expected observations.

Interactive Data Table: Application of In-situ Synchrotron XRD to Cu-Ti Processing

Processing StagePhenomenon under InvestigationExpected Observations
SolidificationPhase selection and growth kineticsReal-time appearance and evolution of diffraction peaks corresponding to primary and secondary phases (e.g., β-Ti, α-Ti, Ti₂Cu).
Heat TreatmentSolid-state phase transformationsChanges in peak intensities and positions indicating the dissolution and precipitation of phases like Cu₄Ti.
Laser ProcessingRapid solidification and phase formationObservation of metastable phase formation and rapid microstructural evolution during heating and cooling cycles.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties of Copper-Titanium

Dynamic Mechanical Analysis (DMA) is a technique used to measure the mechanical and viscoelastic properties of materials as a function of temperature, time, and frequency. researchgate.net In a DMA experiment, a sinusoidal stress is applied to a sample, and the resulting strain is measured. researchgate.net From the phase lag between the stress and strain, the storage modulus (E' or G'), loss modulus (E'' or G''), and tan delta (δ) can be determined. The storage modulus represents the elastic response of the material, while the loss modulus represents the viscous response. 43.230.198

For metallic materials like copper-titanium alloys, DMA provides valuable information about their stiffness, damping capacity, and internal friction. While metals are predominantly elastic, they do exhibit some viscoelastic behavior, especially at elevated temperatures or in the presence of phase transformations. The Young's modulus, a measure of a material's stiffness, is closely related to the storage modulus.

Studies on the mechanical properties of Ti-Cu binary alloys have shown that the Young's modulus increases with increasing copper content. semanticscholar.org This is attributed to the formation of intermetallic compounds, such as Ti₂Cu, which have a higher modulus than either pure titanium or copper. semanticscholar.org The stiffening effect of copper makes it a moderate stiffener for titanium. semanticscholar.org While comprehensive DMA data including storage modulus, loss modulus, and tan delta for a range of binary Cu-Ti alloys is not widely published, the available Young's modulus data provides a good indication of the material's stiffness.

The following interactive data table presents the Young's modulus of as-cast Ti-Cu alloys with varying copper content.

Interactive Data Table: Young's Modulus of As-Cast Ti-Cu Alloys

Copper Content (wt. %)Young's Modulus (GPa)Reference
4114.3
7118.2
10122.5
20~125 semanticscholar.org
30~130 semanticscholar.org

Mechanical Behavior and Tribological Performance of Copper Titanium Materials

Macro-Mechanical Strength and Ductility

Tensile Strength and Yield Strength of Copper-Titanium Alloys

Copper-titanium alloys are recognized for their high strength, which makes them suitable for applications requiring robust performance under tensile loads. The addition of titanium to copper significantly enhances both its tensile and yield strength. lastingtitanium.com For instance, certain Cu-Ti alloys can achieve a tensile strength of more than 1380 MPa. auremo.biz

The mechanical properties of these alloys can be further manipulated through heat treatment and varying the titanium concentration. For example, the C1990 titanium copper alloy, which contains 2.90-3.50% titanium, exhibits a tensile strength ranging from 735 to 1080 MPa and a yield strength between 800 and 900 MPa, depending on the temper. jx-nmm.com Another example is a Cu-4 wt.% Ti alloy, which shows variations in its proportional limit, yield strength, and ultimate tensile strength depending on the aging time and temperature. cmu.edu Research has also shown that the addition of titanium to Cu-3wt%Si alloys can lead to a significant improvement in ultimate tensile strength and yield strength. scirp.org

Here is an interactive data table summarizing the tensile and yield strengths of various Copper-Titanium alloys:

Alloy CompositionTemper/ConditionTensile Strength (MPa)Yield Strength (MPa)Reference
General Cu-Ti-> 1380- auremo.biz
C1990 (2.90-3.50% Ti)1/4H735-930- jx-nmm.com
C1990 (2.90-3.50% Ti)EH885-1080800-900 jx-nmm.com
Cu-4 wt.% TiAged at 400°C and 500°CVaries with aging timeVaries with aging time cmu.edu
Cu-3wt%Si with 1.5wt%TiAs-cast282210 scirp.org
Aerospace Grade-> 1034 (150,000 psi)- goldsupplier.com

Compressive Strength of Copper-Titanium Composites

Copper-titanium composites, particularly those reinforced with titanium-based particles, exhibit notable compressive strength. The addition of copper to a Ti-10Mo alloy, for instance, has been shown to influence its compressive strength significantly. With a 3 wt% copper addition, the compressive strength increased to 577 MPa. researchgate.net However, higher additions of 6 wt% and 9 wt% Cu resulted in a decrease in compressive strength to 140 MPa and 201 MPa, respectively. researchgate.net

In another study on copper-matrix composites containing titanium diboride (TiB2) platelets, a compressive yield strength of 659 MPa was achieved at 48 vol% TiB2. researchgate.net The strength of these composites is sensitive to the volume fraction of the reinforcement and the porosity of the material. researchgate.net

Ductility and Percentage Elongation in Copper-Titanium Alloys

Ductility, the ability of a material to deform plastically before fracturing, is a crucial property for many applications. ampcometal.com In copper-titanium alloys, there is often a trade-off between strength and ductility. For instance, in a Cu-4 wt.% Ti alloy, aging beyond peak hardness can lead to a significant drop in ductility, even with only a minor decrease in yield strength. cmu.edu

The percentage elongation is a common measure of ductility. copper.org For the C1990 titanium copper alloy, the elongation is reported to be a minimum of 10% for the 1/4H temper and a minimum of 5% for the EH temper. jx-nmm.com The addition of small amounts of titanium to other copper alloys, such as Cu-15Ni-8Sn, has been shown to dramatically increase tensile elongation from 2.7% to 17.9% with 0.3% Ti. scirp.org Similarly, for Cu-3wt%Si alloys, the addition of 0.1wt%Ti improved the percentage elongation by 186.24%. scirp.org

Young's Modulus of Copper-Titanium Polycrystals

Young's modulus, or the elastic modulus, is a measure of a material's stiffness. For copper-titanium polycrystals, the Young's modulus is influenced by the composition and crystallographic texture. The Young's modulus for a Cu-Ti alloy is reported to be 127 GPa. nexteck.com In studies of Cu-3wt%Si alloys, the addition of 1.5wt% titanium resulted in a Young's modulus of 135 GPa. scirp.org It is important to note that the elastic behavior of pure copper is anisotropic, with its Young's modulus ranging from 60 to 200 GPa depending on the texture. researchgate.net The addition of alloying elements can influence this value. For example, in Ti-13Nb-13Zr alloys, the addition of copper can result in a low elastic modulus, with Ti-13Nb-13Zr-3Cu exhibiting a modulus of 73 GPa. mdpi.com

Hardness and Deformation Mechanisms

The resistance of a material to localized plastic deformation, such as scratching or indentation, is known as hardness. This property is critical for applications where wear resistance is important.

Microhardness and Vickers Hardness of Copper-Titanium Materials

Microhardness and Vickers hardness tests are commonly used to characterize the hardness of materials. matweb.com Copper-titanium alloys can achieve high hardness values, comparable to steel. metoree.com For instance, the C1990 titanium copper alloy has a Vickers hardness of at least 250 Hv for the 1/4H temper and 280 Hv for the EH temper. jx-nmm.com

In Ti-10Mo alloys, the addition of 3 wt% copper was found to achieve a maximum hardness of 576 HV. researchgate.net For composites of titanium diboride in a copper matrix, a Brinell hardness of 218 was reported at 48 vol% TiB2. researchgate.net The microhardness at the interface of copper and titanium layers can also be significant, with values around 136-144 Vickers, and is affected by annealing temperatures. researchgate.net

Here is an interactive data table summarizing the hardness of various Copper-Titanium materials:

MaterialHardness TypeHardness ValueReference
C1990 (2.90-3.50% Ti)Vickers (Hv)250 min (1/4H temper) jx-nmm.com
C1990 (2.90-3.50% Ti)Vickers (Hv)280 min (EH temper) jx-nmm.com
Ti-10Mo with 3 wt% CuVickers (HV)576 researchgate.net
Cu-48 vol% TiB2 CompositeBrinell218 researchgate.net
Ti/Cu InterfaceVickers136-144 researchgate.net

Strengthening Mechanisms in Copper-Titanium

The mechanical strength of copper-titanium (Cu-Ti) alloys is significantly enhanced through several key strengthening mechanisms that impede the motion of dislocations within the crystal lattice. These mechanisms can be employed individually or in concert through carefully designed thermomechanical processing to achieve superior material properties. The primary strengthening mechanisms include solid solution hardening, precipitation hardening, grain boundary hardening, and work hardening. numberanalytics.commatec-conferences.org

Solid Solution Hardening: This mechanism involves the addition of titanium atoms to the copper crystal lattice, forming a solid solution. numberanalytics.com The titanium solute atoms, being different in size from the copper solvent atoms, create local strain fields within the lattice. These strain fields interact with the stress fields of dislocations, impeding their movement and thus increasing the material's yield strength. matec-conferences.org In the Cu-Ti system, titanium atoms act as substitutional solutes in the copper matrix, providing a baseline level of strengthening even before any heat treatment.

Precipitation Hardening: Also known as age hardening, this is the most potent strengthening mechanism in Cu-Ti alloys. numberanalytics.comtotalmateria.com The process involves heat treatment to create a supersaturated solid solution, followed by aging at an elevated temperature to induce the formation of fine, dispersed precipitate particles within the matrix. In Cu-Ti alloys, the key strengthening precipitate is the metastable β'-Cu₄Ti phase. totalmateria.com These coherent precipitates act as significant obstacles to dislocation motion, forcing dislocations to either cut through the particles or bow around them (Orowan looping), which requires a much higher stress than moving through the pure copper matrix. researchgate.netglobethesis.com The remarkable strength of aged Cu-Ti alloys is primarily attributed to the high density and fine dispersion of these β'-Cu₄Ti precipitates. totalmateria.com

Grain Boundary Hardening: This mechanism, also known as Hall-Petch strengthening, relies on reducing the average grain size of the material. Grain boundaries act as barriers to dislocation motion because dislocations must change their direction of movement to cross from one grain to another, an energetically unfavorable process. matec-conferences.org A finer grain structure means a larger total area of grain boundaries, which creates more obstacles for dislocations. This leads to dislocation "pile-ups" at the boundaries, requiring higher applied stress to initiate further deformation in adjacent grains, thereby increasing the alloy's strength. dtic.mil In Cu-Ti alloys, controlling the grain size during processing is a crucial factor in optimizing mechanical properties.

Work Hardening: Also referred to as strain hardening, this process involves strengthening the material through plastic deformation, such as rolling or drawing, at a temperature below its recrystallization point. The deformation introduces a high density of dislocations into the material. These dislocations interact with each other, becoming entangled and forming complex networks that restrict their own movement. mdpi.com This increased dislocation density and their mutual obstruction lead to a significant increase in the strength and hardness of the alloy. Thermomechanical processing of Cu-Ti alloys often incorporates cold work stages to leverage this strengthening effect.

Atomistic Mechanisms of Strengthening

The macroscopic strengthening observed in copper-titanium materials originates from phenomena occurring at the atomic scale, primarily centered on the behavior of dislocations and their interaction with the crystal lattice and its defects.

Hindrance of Dislocation Emission from Grain Boundaries: At the atomistic level, grain boundaries are regions of atomic mismatch that disrupt the continuous slip planes required for easy dislocation glide. This disruption serves as a powerful barrier, hindering the propagation of dislocations from one grain into the next. dtic.mil For a dislocation to cross a boundary, a new dislocation must be generated in the adjacent grain, a process that requires significant energy. This difficulty in dislocation emission and transfer across grain boundaries is the fundamental reason for Hall-Petch or grain boundary strengthening. dtic.mil

Stacking Fault Formation: A dislocation in a face-centered cubic (FCC) metal like copper can dissociate into two partial dislocations separated by a region of crystallographic mismatch known as a stacking fault. wikipedia.org The energy required to create this fault is the stacking fault energy (SFE). Alloying elements can significantly alter the SFE; adding elements like aluminum or zinc to copper is known to lower it. wikipedia.org While direct SFE measurements for the binary Cu-Ti system are not widely reported, it is expected that titanium additions would similarly lower copper's SFE. A lower SFE increases the separation width between partial dislocations, making it more difficult for dislocations to cross-slip from one slip plane to another. This reduced ability to cross-slip hinders dynamic recovery processes, promoting a higher rate of work hardening as dislocations become entangled more effectively during plastic deformation. researchgate.nettandfonline.com

The interaction between dislocations and the β'-Cu₄Ti precipitates is a critical atomistic mechanism. When a moving dislocation encounters a precipitate, it may be forced to cut through the particle or, if the particle is strong enough, to loop around it, leaving a dislocation loop encircling the precipitate (Orowan mechanism). researchgate.netmdpi.com Both processes require significantly more energy than gliding through the matrix, effectively increasing the material's resistance to deformation. globethesis.comresearchgate.net

Tribological Behavior and Wear Mechanisms

The tribological properties of copper-titanium alloys, including their resistance to wear and friction characteristics, are of significant interest for applications involving sliding contact.

Dry Sliding Wear Performance of Copper-Titanium Alloys and Composites

Under dry sliding conditions, Cu-Ti alloys generally exhibit improved wear resistance compared to pure copper. The addition of titanium has a significant effect on reducing wear. researchgate.netastm.org Studies on Ti-Cu alloys have shown that increasing the copper content, which promotes the formation of the hard intermetallic Ti₂Cu phase, can enhance wear resistance. mdpi.comnih.gov The presence of hard intermetallic phases, such as Ti₂Cu or Cu₄Ti, distributed within the more ductile matrix helps to support the contact load and resist material removal. mdpi.comresearchgate.net

For instance, in tests involving Ti-Cu alloys with varying copper content (2.5 wt.%, 7 wt.%, and 14 wt.%), the hardness was observed to increase with higher Cu content, which is attributed to the formation of the Ti₂Cu intermetallic compound. mdpi.com This increase in hardness contributes directly to the material's ability to resist wear. Similarly, copper-titanium composites reinforced with ceramic particles like titanium dioxide (TiO₂) have also been investigated to further enhance wear properties. researchgate.net

Analysis of Wear Mechanisms in Copper-Titanium Systems

The material loss in Cu-Ti systems during sliding contact is governed by a combination of wear mechanisms. The dominant mechanisms depend on factors such as the specific alloy composition, microstructure, applied load, sliding velocity, and temperature.

Abrasive Wear: This occurs when hard particles or surface asperities on a counterface cut or plow grooves into the Cu-Ti surface, leading to material removal. researchgate.net The presence of hard intermetallic precipitates like Ti₂Cu within the titanium matrix can improve resistance to abrasion. mdpi.commisis.ru However, if wear debris consists of hard oxide particles, it can act as a third-body abrasive, accelerating wear. mdpi.com

Adhesive Wear: This mechanism is common in metal-on-metal sliding and involves the formation of microscopic cold welds between the sliding surfaces. researchgate.net Subsequent shearing of these adhesive junctions can cause material to be plucked from one surface and transferred to the other, or to be released as loose wear debris. Titanium and its alloys are known to have a high tendency for adhesive wear. researchgate.net

Oxidation Wear: At elevated temperatures, which can be generated by frictional heating, the surfaces of Cu-Ti alloys can react with the atmosphere to form oxide layers. mdpi.com These oxide layers can be protective if they are dense and adherent. However, if they are brittle, they can fracture under stress, creating abrasive oxide debris that can accelerate the wear process. researchgate.net

Delamination Wear: This mechanism involves the nucleation and propagation of subsurface cracks parallel to the sliding surface. mdpi.com Repeated plastic deformation of the surface layer can lead to the linking of these cracks, eventually causing thin sheets or flakes of material to detach (delaminate) from the surface.

Plastic Deformation: Significant plastic deformation can occur on the surface and subsurface layers of the material due to the stresses imposed during sliding. This deformation contributes to work hardening of the surface but can also be a precursor to delamination and fatigue-related wear mechanisms.

Coefficient of Friction of Copper-Titanium Materials

The coefficient of friction (CoF) is a critical parameter in tribological systems, representing the ratio of the friction force to the normal force between two sliding surfaces. For copper-titanium alloys, the CoF is influenced by the alloy composition, sliding velocity, and operating temperature.

Research has shown that for Cu-Ti alloys sliding against a steel disk, the CoF tends to decrease as the titanium concentration and sliding velocity increase. researchgate.netastm.org In studies of Ti-Cu alloys, the CoF was observed to fluctuate at a relatively low level at elevated temperatures (400 °C and 600 °C) for alloys with higher copper content (e.g., 14 wt.%). mdpi.com Other investigations involving various titanium and copper alloys sliding against a Ti-6Al-4V disk reported CoF values in the range of 0.2 to 0.35. nasa.gov The formation of specific tribofilms (transferred layers) on the contacting surfaces plays a crucial role in determining the steady-state friction behavior.

Tribocorrosion Processes and Mechanisms in Copper-Titanium Alloys

Tribocorrosion is a material degradation process resulting from the combined and synergistic effects of mechanical wear and electrochemical corrosion in a corrosive environment. mdpi.com For passive metals like titanium and its alloys, this process is particularly relevant. researchgate.net

The mechanism in titanium alloys involves the mechanical disruption of the naturally forming, highly protective passive oxide film (primarily TiO₂) by a sliding counterface. core.ac.ukbohrium.com The exposed, bare metal is highly reactive and immediately begins to repassivate by reacting with the corrosive environment. This cycle of film removal (wear) and regrowth (corrosion) leads to an accelerated loss of material compared to the sum of wear and corrosion acting alone. bohrium.com The wear process is exacerbated because the repetitive removal of the surface film prevents the establishment of a stable protective layer, while the corrosion process is accelerated because the system is constantly trying to heal the mechanically damaged surface. mdpi.com

In Cu-Ti alloys, this fundamental mechanism would still apply due to the presence of titanium. The passive film's integrity and repassivation kinetics would be critical. The presence of copper as an alloying element could influence the electrochemical properties of the alloy and the composition of the passive film, potentially altering the tribocorrosion rate. The synergistic effect is often dominated by the mechanical wear component, where corrosion contributes to the total material loss by facilitating the removal of material, for example, through the ploughing effect of a regenerated passive film that is then mechanically stripped away. bohrium.com

Corrosion Resistance and Degradation Mechanisms of Copper Titanium Systems

Electrochemical Behavior and Corrosion Resistance of Copper-Titanium Alloys and Coatings

When copper and titanium are in electrical contact in the presence of an electrolyte, such as seawater, they form a galvanic couple. In this couple, copper acts as the anode and titanium as the cathode. csu.edu.cn This is due to titanium's more noble electrochemical potential, a result of the formation of a stable and protective titanium dioxide (TiO₂) film on its surface. csu.edu.cnresearchgate.netartizono.comnipponsteel.comazom.com The potential difference between the two metals accelerates the corrosion of the less noble metal, copper. csu.edu.cnresearchgate.netresearchgate.net This can lead to forms of localized corrosion, such as pitting, on the copper component. csu.edu.cnresearchgate.netresearchgate.net

The corrosion process of a Cu-Ti galvanic couple in artificial seawater has been observed to occur in three distinct stages. csu.edu.cnresearchgate.netresearchgate.net In contrast, the corrosion of pure copper in the same environment proceeds in two stages. csu.edu.cnresearchgate.net The corrosion potentials of the Cu-Ti galvanic couple are significantly more positive than that of pure copper alone. csu.edu.cnresearchgate.netresearchgate.net

Property Copper Titanium Copper-Titanium Galvanic Couple
Electrochemical Role AnodeCathodeCopper (Anode), Titanium (Cathode)
Corrosion Behavior in Seawater Two-stage corrosion processForms a stable, protective TiO₂ filmThree-stage corrosion process; accelerated pitting of copper
Corrosion Potential Less nobleMore nobleMore positive than pure copper

Influence of Alloying Element Concentration and Microstructure on Corrosion Resistance of Copper-Titanium

The corrosion resistance of copper-titanium alloys is significantly influenced by the concentration of the alloying elements and the resulting microstructure. The addition of other elements to the Cu-Ti system can further modify its electrochemical properties. For instance, alloying titanium with small amounts of noble metals like palladium, or with nickel and molybdenum, can enhance its corrosion resistance, particularly in reducing acid environments. nipponsteel.comdtic.milresearchgate.net

The microstructure of Cu-Ti alloys, which is controlled by the alloy composition and heat treatment, plays a pivotal role in their corrosion behavior. In titanium-copper alloys, the presence and morphology of intermetallic phases, such as Ti₂Cu, are of particular importance. researchgate.net The size and distribution of these precipitates can affect the material's properties. For example, research on the antimicrobial properties of Ti-Cu alloys has shown that the size of Ti₂Cu precipitates influences their effectiveness, which is linked to surface interactions and potential ion release mechanisms. researchgate.net While this research focused on antimicrobial aspects, the underlying principles of surface chemistry and phase distribution are directly relevant to corrosion.

For titanium alloys produced using powder metallurgy techniques, the residual porosity is a key microstructural feature that impacts corrosion resistance. imp.kiev.ua An increase in the total porosity and the size of the pores generally leads to a higher corrosion rate. imp.kiev.ua Conversely, minimizing porosity is beneficial for improving the corrosion characteristics of these materials. imp.kiev.ua The grain size within the microstructure also plays a role, with finer grain structures often exhibiting different corrosion properties.

Factor Influence on Corrosion Resistance
Alloying Elements (in Ti) Palladium, Nickel, Molybdenum can enhance resistance in reducing acids.
Microstructure (Ti-Cu) Size and distribution of intermetallic phases (e.g., Ti₂Cu) are critical.
Porosity (Powder Metallurgy) Increased porosity leads to a higher corrosion rate.

Specific Corrosion Mechanisms in Aqueous and Aggressive Environments for Copper-Titanium (e.g., Marine Applications)

In aqueous and aggressive environments like seawater, the primary corrosion mechanism for coupled copper-titanium systems is galvanic corrosion. csu.edu.cn Due to the significant difference in their standard electrode potentials, copper corrodes at an accelerated rate, while the corrosion of titanium is largely suppressed.

The corrosion of copper alloys in marine environments is characterized by the formation of a protective surface film. copper.orgtotalmateria.com The stability of this film is crucial for long-term performance. However, this protective layer can be damaged by factors such as high-velocity seawater flow, leading to erosion corrosion. copper.org

For titanium and its alloys, while generally highly resistant to corrosion, they can be susceptible to crevice corrosion in certain specific conditions, such as in hot chloride, bromide, iodide, or sulfate (B86663) solutions. nipponsteel.comnrc.gov Crevice corrosion is a localized form of attack that occurs in confined spaces where the local chemistry can become significantly different from the bulk environment.

In the context of a Cu-Ti galvanic couple in a marine environment, the corrosion of copper can be further exacerbated by the presence of chloride ions, which play a significant role in the electrochemical dissolution reactions of copper. totalmateria.com The continuous galvanic action prevents the formation of a stable, passive film on the copper surface, leading to sustained corrosion.

Environment Dominant Corrosion Mechanism for Cu-Ti Couple Key Factors
Marine (Seawater) Galvanic CorrosionPotential difference between Cu and Ti, presence of chloride ions.
High-Flow Seawater Erosion Corrosion (of Copper)Damage to the protective surface film on copper.
Hot Chloride Solutions Crevice Corrosion (of Titanium)Can occur in confined spaces with stagnant solution.

Computational Modeling and Simulation in Copper Titanium Research

CALPHAD Method and Thermodynamic Modeling for Copper-Titanium Alloys (e.g., Thermo-Calc Software)

Phase Diagram Prediction and Equilibrium Characteristics of Copper-Titanium

The prediction of phase diagrams is essential for understanding the thermodynamic properties of alloys and guiding materials design. arxiv.orgarxiv.org The CALPHAD (CALculation of PHAse Diagrams) method is a computational approach widely used for modeling thermodynamic properties and phase equilibria in multi-component systems like copper-titanium (Cu-Ti). themoonlight.iomatec-conferences.org This technique is instrumental in predicting the equilibrium phases and their transformation temperatures.

Early phase diagrams for the Cu-Ti system indicated that the terminal face-centered cubic (FCC) copper-rich solid solution (α) is in equilibrium with a Cu₃Ti phase. totalmateria.com However, later research identified the equilibrium high-temperature phase as an orthorhombic Au₄Zr-type structure, specifically Cu₄Ti with the Pnma space group. totalmateria.com The Cu-Ti equilibrium diagram also shows a polymorphic transformation of the Cu₄Ti phase; a tetragonal D1a structure is the stable phase below approximately 500°C. totalmateria.comresearchgate.net

According to the Ti-Cu binary alloy phase diagram, the eutectoid reaction speed is very fast, and the β phase cannot be stabilized to room temperature. mdpi.com The diagram indicates that for alloys with more than 3% copper, two phases are formed: the Ti₂Cu phase and a needle-like structure, which contributes to improved mechanical properties. mdpi.com At room temperature, the solid solubility of copper in α-Ti is almost negligible. mdpi.com

Thermodynamic modeling using software like Thermo-Calc, which employs the CALPHAD method, allows for the determination of crystallization characteristics and the percentage of structural components at various temperatures. icm.edu.pl These simulations are crucial for predicting the β-transus temperature, the evolution of phase fractions with temperature, and other metastable phase equilibria. matec-conferences.org

Recent advancements aim to accelerate CALPHAD-based predictions by integrating machine learning interatomic potentials (MLIPs). arxiv.orgarxiv.orgresearchgate.net This approach uses tools like the Alloy Theoretic Automated Toolkit (ATAT) to map the energies of atomistic systems calculated by MLIPs to CALPHAD-compatible thermodynamic descriptions, offering a significant speedup compared to traditional Density Functional Theory (DFT) calculations while maintaining acceptable accuracy. arxiv.orgarxiv.org

Table 1: Key Phases in the Copper-Titanium Equilibrium System

Phase Crystal Structure Description
α-Cu Face-Centered Cubic (FCC) Copper-rich terminal solid solution. totalmateria.com
Cu₄Ti (high temp) Orthorhombic (Au₄Zr-type) Equilibrium phase at higher temperatures. totalmateria.com
Cu₄Ti (low temp) Tetragonal (D1a, Ni₄Mo-type) Stable phase below ~500°C; forms as a metastable coherent precipitate during aging. totalmateria.com
Ti₂Cu Tetragonal Intermetallic compound formed in Ti-rich alloys. mdpi.commdpi.com

Crystallization Characteristics and Structural Components of Copper-Titanium Alloys

The crystallization of Cu-Ti alloys from a molten or amorphous state results in specific microstructures that dictate their properties. In Ti-rich alloys, the structure typically consists of the primary α-Ti phase and the intermetallic Ti₂Cu phase, which is often located at the grain boundaries. mdpi.com The amount of the Ti₂Cu phase increases with higher copper content, leading to both solid solution strengthening and precipitation strengthening. mdpi.com For instance, in Ti-Cu alloys with 1.6 wt.% and 3.0 wt.% copper, the Ti₂Cu phase constituted 7.1% and 16% of the structure, respectively. mdpi.com

During the aging of supersaturated Cu-rich solid solutions, a metastable, coherent precipitate with a tetragonal D1a structure and the composition Cu₄Ti forms. totalmateria.com This precipitation process is responsible for the significant age-hardening response observed in these alloys. researchgate.net The decomposition sequence is often described as the supersaturated solid solution transforming into a modulated structure, followed by the formation of the metastable Cu₄Ti (α' or β') phase, and finally the stable β-phase. researchgate.net Overaging can lead to the formation of a coarse lamellar structure composed of the equilibrium phase and the terminal solid solution, which degrades mechanical properties. totalmateria.comresearchgate.net

For alloys produced via rapid quenching, such as melt spinning, an amorphous state can be achieved, particularly at higher copper concentrations (e.g., 35-40 at.% Cu in Ti-Ni-Cu alloys). researchgate.net The subsequent crystallization from this amorphous state can be controlled through annealing. researchgate.net This process typically involves the formation of an austenite (B1171964) cubic B2 phase, which then undergoes martensitic transformation upon cooling. researchgate.net The crystallization of amorphous Ti-base alloys can yield valuable microstructural information and influence the material's final properties. ymaws.com

Table 2: Structural Components in Copper-Titanium Alloys

Alloy Composition Primary Structural Components Notes
Ti-rich (e.g., Ti-1.6Cu, Ti-3.0Cu) α-Ti, Ti₂Cu The Ti₂Cu phase is located at grain boundaries and its fraction increases with Cu content. mdpi.com
Cu-rich (e.g., Cu-4Ti) α-Cu, metastable Cu₄Ti (D1a) The metastable Cu₄Ti precipitate is responsible for age-hardening. totalmateria.com

Predictive Modeling using Machine Learning (ML) for Copper-Titanium Properties

Machine learning offers a powerful, data-driven approach to accelerate the design and optimization of Cu-Ti alloys by predicting their mechanical properties more efficiently than traditional trial-and-error experimentation. mdpi.comsemanticscholar.org Various ML algorithms, including Random Forest (RF), Decision Tree (DT), Support Vector Regression (SVR), and neural networks, have been employed to build robust predictive models. mdpi.comsemanticscholar.orgresearchgate.net These models are trained on extensive datasets that include features like chemical composition (e.g., wt.% of Cu, Ti, Al, Cr, Mg, Zr) and thermo-mechanical processing parameters (e.g., solution temperature, aging time, cold rolling reduction). mdpi.comsemanticscholar.orgresearchgate.net

Predicting Mechanical Properties of Copper-Titanium Alloys (e.g., Hardness, Ultimate Tensile Strength, Yield Strength)

ML models have demonstrated exceptional accuracy in predicting key mechanical properties of Cu-Ti alloys. semanticscholar.org For instance, a Random Forest Regressor model has shown high precision in predicting hardness, yield strength (YS), and ultimate tensile strength (UTS). mdpi.comsemanticscholar.org The performance of these models is typically evaluated using the coefficient of determination (R²), which measures how well the model's predictions replicate the actual outcomes. mdpi.com

One comprehensive study utilized a dataset of over 1000 data points for various Cu-based alloys to train and validate an RF model. mdpi.comresearchgate.net The model achieved impressive R² scores, indicating a strong correlation between the predicted and actual values for the mechanical properties of Cu-Ti alloys. mdpi.comsemanticscholar.org Such high predictive accuracy makes these ML models valuable tools for materials scientists, enabling the rapid optimization of alloy compositions and processing parameters to achieve desired performance characteristics. mdpi.comresearchgate.net Other ML techniques, such as least-square support vector machines (LSSVM), have also been successfully used to predict the hardness of Cu-Ti-Co alloys, often outperforming other artificial intelligence methods. researchgate.netscientific.net

Table 3: Performance of Machine Learning Models in Predicting Cu-Ti Alloy Mechanical Properties

Model Predicted Property Training R² Validation R² Testing R² Source
Random Forest (RF) Hardness, YS, UTS 0.9929 0.9851 0.9937 mdpi.comsemanticscholar.org
Decision Tree (DT) Hardness, YS, UTS N/A N/A N/A mdpi.comsemanticscholar.org

Note: Specific R² values for DT and SVR models were compared against RF, with RF showing superior performance. mdpi.comsemanticscholar.org

Feature Importance Analysis for Mechanical Performance of Copper-Titanium

A critical aspect of using ML in materials science is the ability to perform feature importance analysis. mdpi.comresearchgate.net This analysis identifies which input variables (features) have the most significant influence on the predicted properties, providing valuable insights into the underlying physical mechanisms that govern the material's performance. mdpi.comresearchgate.net

By analyzing the trained models, researchers can rank the importance of various compositional elements and processing parameters. mdpi.com For predicting the hardness of Cu-Ti alloys, the solution duration (tss (h)) and solution temperature (Tss (K)) were identified as the most dominant factors. mdpi.comsemanticscholar.org For ultimate tensile strength, the presence of magnesium (Mg) and the solution temperature were found to be crucial. mdpi.com Meanwhile, yield strength was most heavily influenced by the percentage of cold rolling reduction and aging parameters. mdpi.com

This understanding is essential for strategically optimizing alloy design. mdpi.comsemanticscholar.org For example, knowing that solution temperature is a key driver for both hardness and UTS allows for targeted adjustments in the manufacturing process to enhance these properties. mdpi.com These insights help move beyond simple prediction to a more guided and intelligent approach to materials development. researchgate.net

Table 4: Key Feature Importance for Predicting Mechanical Properties of Cu-Ti Alloys

Mechanical Property Most Important Feature(s) Secondary Feature(s) Source
Hardness (HV) Solution Duration (tss (h)) Solution Temperature (Tss (K)) mdpi.comsemanticscholar.org
Ultimate Tensile Strength (MPa) Magnesium (Mg) content Solution Temperature (Tss (K)) mdpi.com

Multiscale Modeling Approaches for Copper-Titanium Materials

Multiscale modeling provides a comprehensive understanding of material properties by bridging different length and time scales, from the atomic level to the macroscopic continuum. For Cu-Ti alloys, this involves combining first-principles methods like Density Functional Theory (DFT) with larger-scale simulations such as Molecular Dynamics (MD).

At the quantum mechanical level, ab initio MD simulations based on DFT have been used to investigate the structural and dynamic properties of liquid and undercooled Cu-Ti alloys. aps.org These simulations can elucidate the relationship between local atomic structure and dynamic properties like diffusion coefficients, providing insights that are not experimentally accessible. aps.org DFT calculations have also been employed to understand the strengthening mechanisms in Cu-Ti alloys at an atomic level. yale.edu For instance, studies have shown that the addition of Ti to Cu increases the local charge density and the separation energy of grain boundaries, which is indicative of covalent bond formation between Ti and neighboring Cu atoms, thereby strengthening the material. yale.edu

At a larger scale, MD simulations using interatomic potentials like the modified embedded atom method (MEAM) are used to study systems with many more atoms, such as polycrystalline structures. yale.eduacs.org These simulations have revealed that increasing the Ti concentration in Cu hinders the formation of stacking faults and the emission of Shockley dislocations from grain boundaries during tensile deformation. yale.eduacs.org This inhibition of dislocation activity at the nanoscale leads to an observable increase in the yield strength and elastic modulus of the polycrystalline material, even with Ti concentrations as low as 1.5 atomic %. yale.edu By combining the detailed electronic structure information from DFT with the larger-scale defect and grain boundary dynamics from MD, researchers can build a more complete picture of how titanium additions improve the mechanical properties of copper.

Functional Properties and Research Applications of Copper Titanium Systems

Catalytic Activity of Copper-Titanium Compounds

Copper-titanium systems have demonstrated significant potential in various catalytic applications, ranging from facilitating fundamental chemical reactions like hydrogen dissociation to more complex processes such as selective hydrogenation and photoelectrocatalysis. The unique electronic and structural properties arising from the interaction between copper and titanium give rise to enhanced catalytic performance.

Hydrogen Dissociation and Recombination on Nanoporous Copper-Titanium Catalysts

The dissociation of molecular hydrogen (H₂) is a critical step in many industrial chemical transformations, a process that traditionally relies on expensive precious metals. acs.orgchemrxiv.org Recent research has highlighted the efficacy of nanoporous copper catalysts doped with small quantities of titanium (npTiCu) in promoting this reaction. acs.orgchemrxiv.org These materials have been shown to increase the rate of hydrogen-deuterium (H₂-D₂) exchange by approximately an order of magnitude compared to undoped nanoporous copper (npCu) catalysts. acs.orgosti.gov

Studies have revealed that the experimentally determined H₂-D₂ exchange rate is 5 to 7 times greater for npTiCu than for the undoped copper material under optimized pretreatment and reaction temperatures. acs.orgchemrxiv.org The promotional effect of titanium is observed under atmospheric pressure flow conditions in a temperature range of 300–573 K. acs.org A crucial aspect for achieving stable catalytic performance is the pretreatment of the catalyst with flowing hydrogen. acs.orgchemrxiv.org This pretreatment leads to the full reduction of copper oxide and partial reduction of surface titanium oxide species present in the as-prepared catalyst. chemrxiv.orgchemrxiv.org

Selective Hydrogenation Catalysis using Copper-Titanium Alloys

The ability of copper-titanium alloys to efficiently dissociate hydrogen makes them promising candidates for selective hydrogenation catalysis. llnl.gov This process is vital for various industrial applications, including the production of fragrances and flavorings, and the conversion of biomass-derived chemicals. llnl.govenergynews.biz Scientists are exploring the use of copper alloys diluted with early transition metals, such as titanium, to mitigate the need for precious metals in these reactions. llnl.govenergynews.biz The underlying principle is that a more reactive metal, in this case, titanium, can initiate the catalytic cycle. llnl.govenergynews.biz

The effectiveness of these dilute alloy bimetallic catalysts lies in their potential to be less expensive yet highly effective for selective hydrogenation. llnl.gov For instance, in the selective hydrogenation of 1,3-butadiene, isolated platinum atoms in a copper host have been shown to enable hydrogen activation and spillover while preventing C-C bond scission that leads to loss of selectivity. nih.gov Similarly, the isolated titanium atoms on the copper surface in npTiCu catalysts act as the active sites, suggesting their potential for high selectivity in various hydrogenation reactions. acs.orgllnl.gov The development of these copper-titanium catalysts is of broad interest as it opens up new avenues for designing efficient and cost-effective catalytic systems for selective chemical transformations. llnl.gov

Photoelectrocatalytic Properties of Copper-Titanium Oxides (e.g., CuTiO₃, NiTiO₃)

Copper-titanium oxides are emerging as significant materials in the field of photoelectrocatalysis. These materials exhibit properties that make them suitable for applications such as the degradation of organic pollutants in wastewater. For example, heterojunction electrodes composed of TiO₂–CaTiO₃–Cu₂O–Cu have been prepared for the electrocatalytic degradation of organic pollutants through peroxymonosulfate (B1194676) activation. researchgate.net In these systems, the presence of metallic copper is crucial as it promotes the generation of radicals that effectively degrade pollutants like paracetamol. researchgate.net

Nickel titanate (NiTiO₃), another important member of the MTiO₃ material family, has been investigated for its visible-light photocatalysis capabilities. Doping NiTiO₃ with copper has been shown to enhance its photocatalytic efficiency. A small percentage of copper dopant in the NiTiO₃ host lattice can act as an electron scavenger, preventing the recombination of electron-hole pairs. This, in turn, enhances surface excitation and leads to improved photodegradation of textile dyes like congo red under visible light irradiation. However, it is noted that a high concentration of copper dopant can decrease the photodegradation efficiency. Furthermore, the formation of NiTiO₃, which has a bandgap of 3.0 eV, can create a semiconductor heterostructure with TiO₂ that influences the photoelectrochemical efficiency. mdpi.com

Optical Properties and Optoelectronic Applications of Copper-Titanium Oxides

The optical properties of copper-titanium oxides, particularly their optical band gap energy and refractive index, are key to their application in optoelectronic devices such as solar cells and sensors.

Optical Band Gap Energy of Copper-Titanium Oxide Thin Films (CuTiO₃, NiTiO₃)

The optical band gap is a critical parameter that determines the photo-response of a semiconductor material. In copper-titanium oxide systems, the band gap can be tuned by altering the composition. For instance, nickel titanate (NiTiO₃) is an n-type semiconductor with a low band gap of around 2.18 eV, making it suitable for visible-light-driven photocatalysis.

Research has shown that doping NiTiO₃ with copper can significantly alter its optical properties. The introduction of copper into the NiTiO₃ lattice leads to a reduction in the optical band gap. For example, the optical band gap was observed to decrease from 2.31 eV for undoped NiTiO₃ to 1.99 eV for a 10 mol.% copper dopant in NiTiO₃. This reduction in the band gap enhances the material's ability to absorb visible light, thereby improving its photocatalytic performance.

The table below summarizes the effect of copper doping on the optical band gap of NiTiO₃.

Table 1: Optical Band Gap of Copper-Doped NiTiO₃

Compound Dopant Concentration (mol.%) Optical Band Gap (eV)
NiTiO₃ 0 2.31

In the broader context of copper oxides combined with titanium dioxide, the band gap values are crucial for applications like solar cells. aip.org The band gap for various copper oxides, which are often components in these systems, ranges from approximately 1.2 eV to 2.5 eV. aaru.edu.joresearchgate.net For instance, Cu₂O has a reported band gap of around 2.3 eV, while CuO has a band gap in the range of 1.05 eV to 1.2 eV. naturalspublishing.com The ability to engineer the band gap through compositional control is a significant advantage for designing efficient optoelectronic devices.

Refractive Index of Copper-Titanium Oxide Films

The refractive index is another important optical constant for the design and fabrication of optoelectronic devices. For copper oxide thin films, which are a component of copper-titanium oxide systems, the refractive index has been a subject of study. The refractive index of these films can vary depending on the deposition method and conditions.

For example, Cu₂O thin films prepared by pulsed laser deposition have shown a refractive index of about 2.3 to 2.37 at a wavelength of 330 nm. chalcogen.ro Other studies have reported a refractive index of approximately 2.6 for Cu₂O films. researchgate.net The refractive index of CuO thin films has been observed to range between 2.01 and 3.00. researchgate.net This variation is often related to the packing density and crystal structure of the films. researchgate.net The refractive index of the substrate also plays a role in the optical properties of the thin film system. chalcogen.ro

Table 2: Compound Names

Compound Name Chemical Formula
Copper Cu
Titanium Ti
Copper-Titanium Cu-Ti
Copper(I) Oxide Cu₂O
Copper(II) Oxide CuO
Titanium Dioxide TiO₂
Copper Titanate CuTiO₃
Nickel Titanate NiTiO₃
Calcium Titanate CaTiO₃
Hydrogen H₂
Deuterium D₂
Paracetamol C₈H₉NO₂

Potential for Solar Energy Harvesting using Copper-Titanium Oxides

Copper-titanium oxide systems, specifically heterojunctions of copper oxides (CuO or Cu₂O) and titanium dioxide (TiO₂), are promising materials for photovoltaic applications. ur.edu.plaip.org These materials are attractive for solar cell construction due to the low cost and natural abundance of both copper and titanium, offering a potential alternative to more expensive silicon-based solar cells. ur.edu.plicm.edu.pl In these heterojunctions, TiO₂ typically serves as a transparent window layer, absorbing ultraviolet light, while the copper oxide layer functions as the primary light-absorbing material. icm.edu.pl

The combination of these oxides allows for the absorption of a significant portion of the solar spectrum. icm.edu.pl TiO₂ has a wide band gap of over 3.0 eV, while copper oxides have direct band gaps that are well-matched for solar absorption (approximately 2.0 to 2.5 eV for Cu₂O and 1.3 to 1.7 eV for CuO). aip.orgicm.edu.pl Research into thin-film solar cells made from these materials has shown a range of conversion efficiencies, typically between 0.0005% and 1.62%, depending on the fabrication method and the specific copper oxide used. ur.edu.plresearchgate.net The theoretical maximum efficiency for a defect-free TiO₂/CuO solar cell is estimated to be around 20%, indicating significant room for improvement. aip.org

Doping TiO₂ with copper oxide can enhance photovoltaic efficiency by improving charge separation and reducing the recombination rate of electron-hole pairs. mdpi.com The presence of CuO can make the material more effective at absorbing visible light. mdpi.com The performance of these solar cells is influenced by the thickness of the oxide layers; studies have investigated TiO₂ layers ranging from 0.06 to 16 µm and copper oxide layers from 0.18 to 1.5 µm. ur.edu.plresearchgate.net

Electrical and Thermal Conductivities of Copper-Titanium Alloys and Composites

Copper-titanium (Cu-Ti) alloys are recognized for their combination of high strength and good electrical and thermal conductivities, positioning them as alternatives to copper-beryllium alloys. totalmateria.com While their electrical conductivity is generally lower than that of pure copper, it is sufficient for many applications in electronics and heat transfer. totalmateria.comam-material.com The thermal conductivity of Cu-Ti alloys typically ranges from 120 to 220 W/m-K, while the electrical conductivity is in the range of 2.2 to 5.8 x 10^7 S/m. am-material.com Specific grades, such as the C1990HC alloy, have been developed to enhance these properties, achieving an electrical conductivity of around 20% IACS (International Annealed Copper Standard) and a thermal conductivity of 84 W/mK. jx-nmm.com

Factors Influencing Electrical Conductivity in Copper-Titanium Systems

The electrical conductivity of copper-titanium systems is influenced by several factors, including the material's composition, microstructure, and processing history. alloprof.qc.caquora.com

Alloying Elements: The addition of titanium to copper generally decreases electrical conductivity because the solute atoms in the copper matrix increase electron scattering. jst.go.jpresearchgate.net The presence of other elements can also have a significant impact. For instance, adding a small amount of titanium (0.1 wt%) to a Cu-3Si alloy was found to slightly increase conductivity from 46.3 %IACS to 47.9 %IACS, though further increases in titanium content led to a slow decrease in conductivity. nih.gov

Precipitation and Aging: The physical properties of supersaturated Cu-Ti alloys change during the aging process. jst.go.jp Aging treatments lead to the formation of precipitates, such as the metastable β′ phase (Cu₄Ti), which removes titanium atoms from the solid solution. jst.go.jpresearchgate.net This reduction of solute atoms in the copper matrix decreases electron scattering and, consequently, increases electrical conductivity. jst.go.jp For example, aging a Cu-4.5%Ti alloy can increase its conductivity from 10% to 25% IACS. researchgate.net

Cold Working: Applying cold work, such as rolling, before the aging process can further enhance the electrical conductivity of Cu-Ti alloys. researchgate.netcopper.org The deformation introduces dislocations and other defects that can accelerate the precipitation process during subsequent aging. researchgate.net

Temperature: The temperature of the conductor affects its electrical conductivity. alloprof.qc.ca For metallic conductors, an increase in temperature generally leads to an increase in electrical resistivity (a decrease in conductivity) due to increased scattering of electrons by lattice vibrations (phonons). copper.org

Electrical Conductivity of Various Copper-Titanium Alloys
Alloy CompositionConditionElectrical Conductivity (%IACS)
Cu-Ti (general)Varies13 - 20
C1990HC-20
Cu-4.5wt%TiSolution treated & cold worked10
Cu-4.5wt%TiPeak aged25
Cu-3Si-0.1wt%Ti-47.9
Cu-3Si-0.47wt%Ti-~47

Phonon and Electronic Components of Thermal Conductivity in Copper-Titanium Alloys

In metals and alloys, heat is primarily transported by two mechanisms: the movement of free electrons (electronic component, kₑ) and lattice vibrations, or phonons (phonon component, k₉). ias.ac.in The total thermal conductivity (k) is the sum of these two components (k = kₑ + k₉). ias.ac.in

In copper and its alloys, the electronic component is dominant in heat conduction. ias.ac.inyoutube.com For a peak-aged Cu-4.5 wt% Ti alloy at room temperature (298 K), the experimentally measured thermal conductivity is 48.2 W/m·K. ias.ac.in This can be broken down into an electronic component of 46.45 W/m·K and a phonon component of just 1.75 W/m·K. ias.ac.in This demonstrates that at room temperature, the phonon contribution to thermal conductivity is insignificant, accounting for less than 4% of the total. ias.ac.in

The contribution of these components changes with temperature. The phonon thermal conductivity in the Cu-4.5 Ti alloy decreases as temperature increases, from 17.6 W/m·K at 0 K to 1.75 W/m·K at 298 K. researchgate.netias.ac.in Conversely, the total thermal conductivity of this alloy increases with temperature. researchgate.netias.ac.in This positive temperature dependence is in contrast to pure copper, where thermal conductivity tends to decrease with increasing temperature above room temperature. researchgate.net The scattering of phonons by electrons is a significant factor limiting the lattice thermal conductivity in metals with strong electron-phonon coupling. illinois.edu

Thermal Conductivity Components of Cu-4.5 wt% Ti Alloy
Temperature (K)Total Thermal Conductivity (k) (W/m·K)Electronic Component (kₑ) (W/m·K)Phonon Component (k₉) (W/m·K)
0-017.6
298 (Room Temp.)48.246.451.75

Applications in Heat Transfer and Electronic Devices Utilizing Copper-Titanium

The unique combination of good thermal and electrical conductivity, high strength, and excellent formability makes copper-titanium alloys suitable for a variety of applications in heat transfer and electronics. am-material.com

Heat Transfer Applications: Because of their ability to rapidly transfer heat, Cu-Ti alloys are used in thermal management solutions where dissipating heat is critical. am-material.comwikipedia.org These applications include:

Heat sinks am-material.com

Heat exchangers am-material.comwikipedia.org

Electronic and Electrical Devices: In the electronics industry, Cu-Ti alloys are valued for their mechanical strength, stress relaxation resistance, and electrical conductivity. totalmateria.comdomadia.net They serve as reliable materials for components in devices like smartphones and computers. domadia.netjx-nmm.com Common applications include:

Electrical contacts and terminals am-material.com

Connectors jx-nmm.comnexteck.com

Switches domadia.netnexteck.com

Relay controls researchgate.net

Battery terminals jx-nmm.comnexteck.com

Jacks jx-nmm.com

Conductive springs totalmateria.com

The C1990HC alloy, for example, is marketed as an alternative to beryllium copper for high-end switches, connectors, and battery terminals due to its comparable conductivity and strength. jx-nmm.com

Biocompatibility Assessment of Copper-Titanium Alloys and Coatings

The successful integration of a medical implant is contingent upon its biocompatibility. For copper-titanium systems, this involves a detailed evaluation of how the material interacts with mammalian cells, influences cell behavior on its surface, and contributes to tissue regeneration, particularly bone formation.

The cytocompatibility of Cu-Ti materials is a critical factor in their potential for clinical use. Studies have shown that these materials generally exhibit good biocompatibility, though the response is often dependent on the copper concentration.

Research on various cell lines has demonstrated that titanium alloys containing copper are often not cytotoxic. For instance, a Ti-5Cu alloy showed no cytotoxicity towards MG-63 osteoblast-like cells, with cell morphology and attachment being comparable to pure titanium. nih.gov Similarly, Cu-containing antibacterial titanium alloys have been found to be non-toxic to a range of cells including MG-63, MC3T3-E1 pre-osteoblasts, and bone marrow mesenchymal stem cells (BMSCs). nih.gov

Coatings of copper on titanium also show promising results. Microporous copper-titanium dioxide coatings have been shown to support the adhesion and proliferation of MC3T3-E1 cells. nih.gov Furthermore, a biomimetic micro/nanoscale topography coating incorporating copper (Cu-TiO2) demonstrated excellent cytocompatibility with BMSCs. nih.gov The response of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), is also crucial for vascularization around an implant. Studies indicate that certain copper concentrations can promote the proliferation and adhesion of these cells. nih.gov

However, the amount of copper is a key parameter. One study found that while bioactive glass scaffolds with 0.4 and 0.8 wt. % copper oxide (CuO) did not negatively affect the proliferation of MC3T3-E1 cells, a concentration of 2.0 wt. % CuO led to a significant reduction in cell viability. researchgate.net This highlights the dose-dependent nature of copper's effect on mammalian cells.

Table 1: Summary of In vitro Cytocompatibility Studies on Cu-Ti Systems

Material/Alloy Cell Line(s) Key Findings
Ti-5Cu Alloy MG-63 Showed no cytotoxicity; cell attachment was excellent. nih.gov
Cu-containing Ti Alloys rBMSCs, MG-63, MC3T3-E1 Exerted favorable cell spreading with no cytotoxicity. nih.gov
Microporous Cu-TiO2 Coating MC3T3-E1 Promoted cell adhesion and proliferation. nih.gov
Biomimetic Cu-TiO2 Coating BMSCs Confirmed excellent cytocompatibility and supported proliferation. nih.gov

The surface characteristics of an implant play a pivotal role in the initial stages of healing by influencing cell adhesion and subsequent proliferation. Modified Cu-Ti surfaces have been engineered to enhance these cellular interactions.

Coatings that combine copper with a biomimetic micro/nanostructure have been found to significantly promote the initial adhesion and spreading of BMSCs. nih.gov The number of adherent cells on these Cu-TiO2 coatings was notably higher than on control titanium dioxide coatings. nih.gov Similarly, microporous coatings of copper-titanium dioxide on titanium have been shown to enhance the adhesion and proliferation of MC3T3-E1 cells. nih.gov

Alloys also demonstrate these benefits. Ti-Cu alloys containing less than 8 wt% copper can stimulate early cell adhesion, with a Ti-6Cu variant being identified as optimal for promoting osteoblast proliferation. frontiersin.org Generally, Ti-Cu alloys have been reported to have no adverse effects on the adhesion and proliferation of osteoblasts. nih.gov The key is to maintain an appropriate level of copper; low concentrations can promote osteoblast proliferation and adhesion, while high levels may become cytotoxic. nih.gov

Beyond simple biocompatibility, a key goal of bio-functionalization is to create bioactive materials that actively promote tissue regeneration. Copper ions released from Cu-Ti systems have been shown to stimulate osteogenesis, the process of new bone formation.

Copper ions are known to enhance the mineralization process in osteoblasts and stimulate the expression of crucial genes associated with bone formation, such as alkaline phosphatase (Alp), osteopontin (B1167477) (Opn), and osteocalcin (B1147995) (Ocn). frontiersin.orgmdpi.com Studies on BMSCs cultured on Cu-TiO2 coatings revealed enhanced mineral deposition, higher ALP activity, and upregulated expression of osteogenic markers. nih.gov

Specific alloys have demonstrated significant osteoinductive potential. Three-dimensional printed Ti-5Cu alloys were found to significantly increase ALP activity and the expression of a suite of osteogenic genes in BMSCs, including Runx2, Bmp2, and Col1a1. magtechjournal.com Similarly, Ti-6Cu alloys have been highlighted for their superior ability to promote osteogenic differentiation. frontiersin.org Research has also shown that Ti6Al4V-4.5Cu alloys can promote the coupling of angiogenesis (new blood vessel formation) and osteogenesis, a synergistic relationship vital for robust bone healing, with this effect being attributed in part to the release of copper ions. nih.gov

Antibacterial Properties and Mechanisms of Copper-Titanium Systems

Implant-associated infection is a severe complication in orthopedic and dental surgery. The incorporation of copper into titanium is a promising strategy to confer antibacterial properties to the implant surface, thereby reducing the risk of biofilm formation and subsequent infection.

Copper-titanium systems have demonstrated broad-spectrum antibacterial activity against a range of pathogens commonly implicated in implant infections. The efficacy is often dependent on the copper content within the alloy or coating.

Studies have shown that Ti-Cu alloys with a copper content exceeding 4 wt% can achieve a bacterial reduction of over 90% against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. frontiersin.org Higher copper content can lead to even more potent effects; a Ti-10Cu alloy was able to kill nearly all S. aureus and E. coli it was exposed to. nih.gov Research indicates that a copper content of at least 5 wt% is necessary to achieve a strong and stable antibacterial effect. nih.govresearchgate.net

The antibacterial activity extends to other clinically relevant bacteria. Ti-Cu alloys have been shown to be effective against Porphyromonas gingivalis, a bacterium associated with periodontal disease and peri-implantitis, with Ti-5Cu alloys achieving a 70% antibacterial rate after 72 hours. researchgate.net The material is also effective against Staphylococcus epidermidis, another common cause of implant infections. researchgate.net

Table 2: Antibacterial Efficacy of Cu-Ti Alloys Against Specific Bacteria

Bacterial Strain Ti-Cu Alloy Composition Antibacterial Rate / Finding
Staphylococcus aureus > 4 wt% Cu >90% reduction frontiersin.org
Escherichia coli > 4 wt% Cu >90% reduction frontiersin.org
Porphyromonas gingivalis Ti-5Cu 70% reduction after 72h researchgate.net
Staphylococcus epidermidis Ti-3Cu 16% reduction after 6h researchgate.net

The primary mechanism behind the antibacterial properties of Cu-Ti systems is the release of copper ions (Cu²⁺) from the material's surface. The dynamics of this release—the rate and concentration—are directly linked to the material's effectiveness at killing bacteria.

Research has established a clear correlation: the copper content in the alloy influences the copper ion release behavior, which in turn dictates the antibacterial activity. nih.gov Alloys with a higher percentage of copper exhibit higher concentrations and faster rates of ion release. nih.gov This release of copper ions, along with the subsequent production of reactive oxygen species (ROS), is considered a main antibacterial mechanism. nih.govresearchgate.net These ions can enter bacterial cells, disrupt respiratory processes, and cause oxidative stress, ultimately leading to cell death. nih.gov

The concentration of released ions is a critical factor. One study measured a maximum release of 0.3 mg·L⁻¹ of Cu²⁺ from Ti-Cu alloys within the first 24 hours. researchgate.net The sustained release of these ions is crucial for providing long-term protection against bacterial colonization on the implant surface.

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